molecular formula C13H8Cl2O2 B1452874 2-Chloro-4-(4-chlorophenoxy)benzaldehyde CAS No. 1092294-42-2

2-Chloro-4-(4-chlorophenoxy)benzaldehyde

Cat. No. B1452874
CAS RN: 1092294-42-2
M. Wt: 267.1 g/mol
InChI Key: JKVIBNRINHGDQX-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenoxy)benzaldehyde is a chemical compound with the CAS Number: 1092294-42-2 . It has a molecular weight of 267.11 . The IUPAC name for this compound is 2-chloro-4-(4-chlorophenoxy)benzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-(4-chlorophenoxy)benzaldehyde is 1S/C13H8Cl2O2/c14-10-2-5-11(6-3-10)17-12-4-1-9(8-16)13(15)7-12/h1-8H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Chloro-4-(4-chlorophenoxy)benzaldehyde is a solid at ambient temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 331.7±22.0 °C at 760 mmHg, and a flash point of 136.9±21.3 °C .

Scientific Research Applications

Synthesis of Fatty Acid Amide Hydrolase Inhibitors

2-Chloro-4-(4-chlorophenoxy)benzaldehyde: has been utilized in the synthesis of inhibitors targeting the enzyme fatty acid amide hydrolase (FAAH) . FAAH is an enzyme that breaks down cannabinoids in the body, and its inhibition can lead to increased levels of endocannabinoids, which have therapeutic potential in pain management, anxiety, and neurodegenerative diseases.

Ligand for Phosphorescent Materials

This compound may serve as a ligand in the synthesis of novel phosphorescent materials . Such materials have applications in organic light-emitting diodes (OLEDs), which are used in display and lighting technologies.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can be used to prepare various organic compounds, potentially including pharmaceuticals and agrochemicals .

Research in Anti-Tumor Activity

There is research investigating the anti-tumor properties of compounds related to 2-Chloro-4-(4-chlorophenoxy)benzaldehyde . This suggests potential applications in developing anti-cancer therapies.

Material Safety and Handling Studies

The compound’s safety profile, including hazard statements and precautionary statements, has been documented, which is essential for conducting research in a safe and controlled environment .

Educational Purposes

In academic settings, this chemical can be used to demonstrate various chemical reactions and synthesis techniques to chemistry students .

Chemical Storage and Stability Research

The compound’s storage requirements and stability under different conditions are studied to understand its long-term usability in research and industrial applications .

Safety and Hazards

The compound has several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-(4-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-2-5-11(6-3-10)17-12-4-1-9(8-16)13(15)7-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVIBNRINHGDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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